2-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide
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Overview
Description
2-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with an oxan-4-yl and pyridin-3-yl moiety attached to the amide nitrogen. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves a multi-step process. One common method involves the initial formation of the benzamide core, followed by the introduction of the chloro and fluoro substituents. The oxan-4-yl and pyridin-3-yl groups are then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound shares the chloro and fluoro substituents but has different functional groups attached to the amide nitrogen.
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: Similar in structure but contains an amino group.
Uniqueness
2-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is unique due to the presence of the oxan-4-yl and pyridin-3-yl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-16-10-14(20)3-4-15(16)18(23)22-17(12-5-8-24-9-6-12)13-2-1-7-21-11-13/h1-4,7,10-12,17H,5-6,8-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZHQGIRBNADAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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